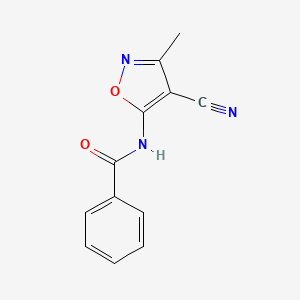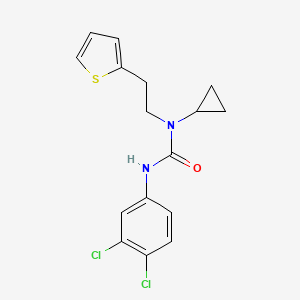
1-Cyclopropyl-3-(3,4-dichlorophenyl)-1-(2-(thiophen-2-yl)ethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclopropyl-3-(3,4-dichlorophenyl)-1-(2-(thiophen-2-yl)ethyl)urea, commonly known as DCDU, is a synthetic urea derivative that has been widely used in scientific research. It is a potent inhibitor of photosynthesis and has been used to study the mechanism of photosynthesis in plants.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for 1-Cyclopropyl-3-(3,4-dichlorophenyl)-1-(2-(thiophen-2-yl)ethyl)urea involves the reaction of 3,4-dichloroaniline with 2-(thiophen-2-yl)ethyl isocyanate, followed by cyclization with cyclopropylamine to form the final product.
Starting Materials
3,4-dichloroaniline, 2-(thiophen-2-yl)ethyl isocyanate, cyclopropylamine
Reaction
Step 1: 3,4-dichloroaniline is reacted with 2-(thiophen-2-yl)ethyl isocyanate in the presence of a base such as triethylamine to form the corresponding urea intermediate., Step 2: The urea intermediate is then cyclized with cyclopropylamine in the presence of a catalyst such as copper(II) acetate to form the final product, 1-Cyclopropyl-3-(3,4-dichlorophenyl)-1-(2-(thiophen-2-yl)ethyl)urea.
作用機序
DCDU inhibits photosynthesis by binding to the QB-binding site of the photosystem II (PSII) complex. This binding prevents the transfer of electrons from QA to QB, which is the next electron acceptor in the electron transport chain. This inhibition leads to the accumulation of QA-, which can react with molecular oxygen to produce reactive oxygen species (ROS). The accumulation of ROS can cause oxidative damage to the thylakoid membranes and other cellular components, leading to cell death.
生化学的および生理学的効果
DCDU has been shown to have a number of biochemical and physiological effects on plants. It inhibits the production of ATP and NADPH, which are essential for the synthesis of carbohydrates and other organic compounds in plants. It also leads to the accumulation of ROS, which can cause oxidative damage to the thylakoid membranes and other cellular components. This inhibition can lead to a decrease in the growth and development of plants.
実験室実験の利点と制限
One of the advantages of using DCDU in lab experiments is its potency as an inhibitor of photosynthesis. It is a highly specific inhibitor of the QB-binding site of the PSII complex and has been shown to be effective at very low concentrations. However, one of the limitations of using DCDU is its toxicity to plants. It can cause oxidative damage to the thylakoid membranes and other cellular components, leading to cell death. This toxicity can limit the concentration of DCDU that can be used in lab experiments.
将来の方向性
There are a number of future directions for research on DCDU. One direction is to study the mechanism of action of DCDU in more detail. This could involve using techniques such as X-ray crystallography to determine the exact binding site of DCDU on the QB-binding site of the PSII complex. Another direction is to study the effects of DCDU on other cellular processes in plants. This could involve looking at the effects of DCDU on the production of other organic compounds, such as amino acids and lipids. Finally, there is a need to develop new inhibitors of photosynthesis that are less toxic to plants than DCDU. This could involve screening libraries of compounds for inhibitors of photosynthesis that have a lower toxicity profile than DCDU.
科学的研究の応用
DCDU has been widely used in scientific research as a tool to study the mechanism of photosynthesis in plants. It is a potent inhibitor of photosynthesis and has been shown to block electron transport in the thylakoid membranes of chloroplasts. This inhibition leads to a decrease in the production of ATP and NADPH, which are essential for the synthesis of carbohydrates and other organic compounds in plants.
特性
IUPAC Name |
1-cyclopropyl-3-(3,4-dichlorophenyl)-1-(2-thiophen-2-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2OS/c17-14-6-3-11(10-15(14)18)19-16(21)20(12-4-5-12)8-7-13-2-1-9-22-13/h1-3,6,9-10,12H,4-5,7-8H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCSAUEAHOLFIAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCC2=CC=CS2)C(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-3-(3,4-dichlorophenyl)-1-(2-(thiophen-2-yl)ethyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

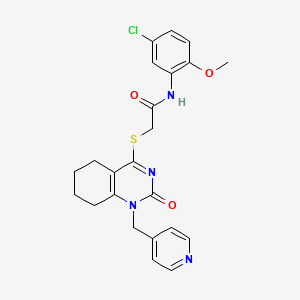
![[4-(3,4-Dimethyl-phenyl)-5-methyl-thiazol-2-yl]-hydrazine](/img/structure/B2912116.png)
![2-(4-Bromophenyl)spiro[oxirane3,2'-{1'-indanone}]](/img/structure/B2912118.png)
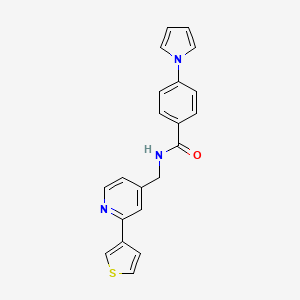
![5-ethoxy-3-(4-fluorobenzyl)-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2912121.png)
![N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2912122.png)
![7-Methyl-6-oxaspiro[3.4]octan-2-one](/img/structure/B2912127.png)
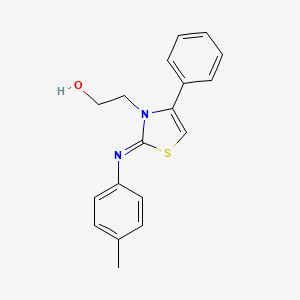
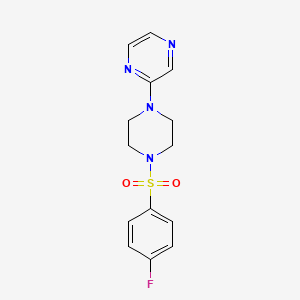
![2-(benzo[d]oxazol-2-ylthio)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2912130.png)
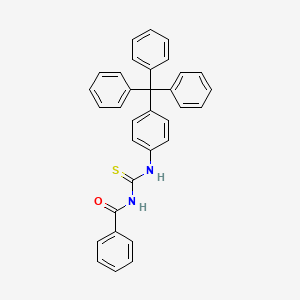
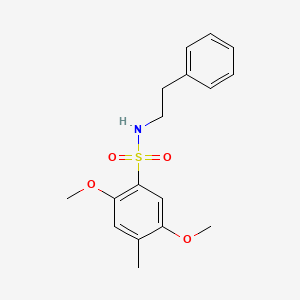
![N1-cyclopentyl-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2912133.png)
